N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydropyran (oxane) ring substituted with a thiophen-2-yl group at the 4-position. The 3,4-dimethoxyphenethyl moiety is attached via an amide linkage to the oxane core. The 3,4-dimethoxyphenyl group is a common pharmacophore in CNS-active agents (e.g., verapamil analogs ), while the thiophene and oxane rings may influence solubility and metabolic stability compared to simpler aromatic systems .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-23-16-6-5-15(14-17(16)24-2)7-10-21-19(22)20(8-11-25-12-9-20)18-4-3-13-26-18/h3-6,13-14H,7-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGTVQSASXJPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2(CCOCC2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to start with the synthesis of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with thiophene-2-carboxylic acid under specific conditions to form the desired oxane carboxamide structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide have shown promise in inhibiting cancer cell proliferation. The structure of this compound suggests it may interact with specific molecular targets involved in tumor growth and metastasis.
Case Study:
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Neuropharmacological Effects
The compound's structural features may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Study:
In an experimental model of Alzheimer's disease, a related compound showed a reduction in amyloid-beta plaque accumulation and improved cognitive function in treated animals. This suggests that modifications to the oxane structure can enhance neuroprotective effects .
Table 1: Comparison of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity | Observations |
|---|---|---|
| Addition of methoxy groups | Increased potency | Enhanced solubility |
| Thiophene substitution | Improved selectivity | Targeted action |
| Oxane ring modification | Altered bioavailability | Variable efficacy |
Toxicology Studies
Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully elucidate any potential adverse effects.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Core Structure : Benzamide (aromatic) vs. oxane (saturated heterocycle) in the target compound.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Physicochemical Properties : Melting point = 90°C, suggesting lower thermal stability than heterocyclic analogs (e.g., compound 4a, m.p. 121–122°C ).
- Implications : The oxane ring in the target compound may enhance conformational rigidity and aqueous solubility compared to Rip-B’s planar benzamide core.
2-Phenyl-N-(3,4,5-Trimethoxyphenyl)-4,5-dihydrothiazole-4-carboxamide (4a)
- Core Structure : Dihydrothiazole (saturated, sulfur-containing heterocycle) vs. oxane.
- Synthesis : High yield (98.7%) using EDCI/HOBt coupling .
- Biological Relevance : Trimethoxyphenyl groups are associated with anticancer activity (e.g., tubulin inhibition). The target compound’s dimethoxyphenyl group may offer similar targeting but with reduced steric hindrance.
Heterocyclic Motif Comparisons
Thiophene-Containing Analogs
- Compound: 2-(4-Methylphenylimino)-N-(2-Chlorophenyl)-5-Isopropyl-4-Methyl Thiophene-3-Carboxamide Activity: Exhibits analgesic, anti-inflammatory, and antimicrobial properties .
Isoxazole Derivatives
Pharmacokinetic and Structural Stability
- Crystal Structure Insights : Compounds like 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate () demonstrate that dimethoxyphenethyl-carboxamide derivatives form stable crystalline salts via hydrogen bonding and ionic interactions . This suggests the target compound may exhibit similar crystallinity, impacting formulation stability.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, with a molecular formula of and a molecular weight of 566.8 g/mol . Its structure features a methoxy-substituted phenyl group and a thiophene moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its effects on smooth muscle contractility and potential applications in treating gastrointestinal disorders.
- Calcium Channel Modulation : The compound appears to influence intracellular calcium levels by blocking Ca influx through voltage-dependent channels. This mechanism is crucial for muscle relaxation .
- cAMP Pathway Activation : It activates the cAMP-dependent signaling pathway, which plays a significant role in smooth muscle relaxation. The presence of protein kinase A inhibitors has shown to reduce the relaxing effect of the compound, indicating its reliance on this pathway .
- G Protein-Coupled Receptor Interaction : The compound may interact with various G protein-coupled receptors (GPCRs), which are pivotal in mediating diverse physiological responses .
Research Findings
Several studies have been conducted to evaluate the biological activity of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide:
Case Study 1: Smooth Muscle Relaxation
A study assessed the impact of the compound on isolated smooth muscle from male Wistar rats. The results demonstrated significant muscle relaxation at concentrations ranging from to mol/L. The relaxation was attributed to both calcium channel blockade and cAMP pathway activation .
Case Study 2: Antimicrobial Activity
While specific studies on antimicrobial activity were less prevalent, related compounds with similar structures have shown promising antimicrobial properties. Future investigations could explore this aspect further .
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(thiophen-2-yl)oxane-4-carboxamide, and how can its purity be optimized?
Synthesis typically involves coupling 4-(thiophen-2-yl)oxane-4-carboxylic acid with 2-(3,4-dimethoxyphenyl)ethylamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt). Critical steps include:
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate intermediates .
- Yield optimization : Monitoring reaction progress via TLC (Rf values) and adjusting stoichiometry of coupling reagents .
- Purity verification : Combustion analysis (C, H, N) for new compounds, or comparison with literature data for known analogs .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how are conflicting NMR assignments resolved?
- Core techniques :
- Resolving contradictions :
Q. What experimental precautions are critical when handling thiophene-containing intermediates?
- Stability : Thiophene derivatives may degrade under prolonged light exposure; store in amber vials at –20°C .
- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy .
Advanced Research Questions
Q. How do computational models predict metabolic pathways or aldehyde oxidase (AO) susceptibility for this compound?
Q. What strategies address low solubility in aqueous media for biological testing?
Q. How can structure-activity relationship (SAR) studies optimize bioactivity against specific targets?
- Modifications :
- Assays :
- Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability models (IC50 comparisons) .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between experimental and theoretical NMR chemical shifts?
Q. What analytical approaches validate synthetic intermediates when commercial reference standards are unavailable?
- Cross-validation :
Methodological Best Practices
Q. What protocols ensure reproducibility in scaled-up synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
